Ethane-1,2-dithiolate;nickel(2+)
Description
Significance of Dithiolate Ligands in Coordination Chemistry
Dithiolate ligands are bidentate, meaning they bind to the metal center through two donor atoms, in this case, the two sulfur atoms of the thiol groups. This chelation effect generally leads to more stable complexes compared to those with monodentate ligands. Thiolates are classified as soft Lewis bases, which means they form strong bonds with soft Lewis acid metal centers like nickel(II). wikipedia.org
Overview of Nickel(II) Coordination Compounds with Dithiolate Ligands
Nickel(II) can form a variety of complexes with dithiolate ligands, often exhibiting a square planar geometry. fiveable.mersc.orgnih.gov This geometry is favored by the d⁸ electron configuration of Ni(II). fiveable.me The resulting complexes can be neutral, anionic, or cationic, depending on the nature of the dithiolate ligand and the presence of other supporting ligands.
For instance, the reaction of nickel salts with 1,2-ethanedithiol (B43112) can lead to the formation of nickel bis(dithiolate) complexes. rajpub.comresearchgate.net These complexes have been the subject of extensive research, revealing interesting electrochemical and spectroscopic properties. daneshyari.comnih.gov The electronic properties of these complexes, such as their absorption spectra, can be tuned by modifying the substituents on the dithiolate ligand. nih.gov
Relevance to Bioinorganic Systems (e.g., Hydrogenase Mimics)
One of the most significant areas of research for nickel(II) dithiolate complexes is their role as synthetic models, or "mimics," for the active sites of hydrogenase enzymes. rsc.orgmdpi.comtandfonline.comrsc.org Hydrogenases are enzymes found in various microorganisms that catalyze the reversible conversion of protons and electrons to molecular hydrogen. mdpi.com The active sites of [NiFe]-hydrogenases contain a nickel atom coordinated by sulfur atoms from cysteine residues, creating a dithiolate-like environment. mdpi.commdpi.com
By synthesizing and studying nickel(II) dithiolate complexes, researchers aim to understand the structure-function relationships of these enzymes. mdpi.comrsc.org These model complexes have been instrumental in providing insights into the catalytic mechanism of hydrogen production and have shown promise as electrocatalysts for proton reduction to hydrogen. rsc.orgtandfonline.comnih.gov For example, mononuclear Ni(II) ethanedithiolate complexes have been shown to be active electrocatalysts for this reaction. tandfonline.comtandfonline.com The study of these mimics, including those with ethane-1,2-dithiolate, helps in the development of new catalysts for a potential hydrogen-based economy. nih.govnih.govresearchgate.net
Below is a data table summarizing key properties of selected nickel(II) dithiolate complexes relevant to hydrogenase mimicry.
| Complex | Dithiolate Ligand | Other Ligands | Geometry | Relevance |
| [{(Ph₂PCH₂)₂NR}Ni(SCH₂CH₂S)] | Ethane-1,2-dithiolate | Diphosphine with pendant amine | Distorted Square Planar | Electrocatalyst for proton reduction. tandfonline.comtandfonline.com |
| [Ni(dppe)(S₂C₂(CN)₂)] | 1,1-dicyano-2,2-ethylenedithiolate | 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) | Square Planar | Model for structural studies. researchgate.net |
| [NiFe(edt)(dppe)(CO)₃] | Ethane-1,2-dithiolate (edt) | dppe, CO | Square Pyramidal (Ni), Pseudo-octahedral (Fe) | Active catalyst for hydrogen evolution. nih.govacs.org |
| [Ni(S₂C₂Ph₂)₂] | Stilbenedithiolate | None | Square Planar | Prototype for bis(dithiolene) complexes. wikipedia.org |
Structure
3D Structure of Parent
Properties
CAS No. |
62625-12-1 |
|---|---|
Molecular Formula |
C2H4NiS2 |
Molecular Weight |
150.88 g/mol |
IUPAC Name |
ethane-1,2-dithiolate;nickel(2+) |
InChI |
InChI=1S/C2H6S2.Ni/c3-1-2-4;/h3-4H,1-2H2;/q;+2/p-2 |
InChI Key |
HIRNZIOQHBZWKZ-UHFFFAOYSA-L |
Canonical SMILES |
C(C[S-])[S-].[Ni+2] |
Origin of Product |
United States |
Advanced Structural Elucidation of Ethane 1,2 Dithiolate;nickel 2+ Systems
X-ray Crystallographic Analysis of Coordination Geometry
Distorted Square Planar Geometries around Nickel(II) Centers
A recurring theme in the structural chemistry of nickel(II) dithiolate complexes is the prevalence of a distorted square planar coordination geometry. rsc.orgnih.govrsc.org This arrangement is often observed in four-coordinate Ni(II) complexes. nih.govtandfonline.comresearchgate.netscience.gov The distortion from an ideal square planar geometry can be attributed to various factors, including the bite angle of the chelating dithiolate ligand and steric interactions between ligands. For instance, in cis-bis[4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamidato-κ2 N 1,S]nickel(II) dimethylformamide monosolvate, the Ni(II) ion is in a distorted square-planar cis-configuration with the maximum deviation from the mean plane being 0.1705 (16) Å for one of the nitrogen atoms. nih.gov The bond angles S1—Ni1—N4 and S2—Ni1—N1 are 169.42 (5)° and 168.38 (5)°, respectively, confirming the deviation from the ideal 180° of a perfect square planar geometry. nih.gov Similarly, in other nickel(II) complexes, the coordination sphere deviates from ideal values, leading to a distorted square planar arrangement. rsc.orgrsc.org
Analysis of Specific NiS4, NiS2P2, NiN4S2, and NiN6 Chromophores
The coordination environment around the nickel(II) center, defined by the set of donor atoms, is referred to as the chromophore. In the realm of ethane-1,2-dithiolate and related complexes, several key chromophores have been structurally characterized.
NiS4 Chromophore: This is the most common chromophore in homoleptic nickel(II) dithiolate complexes, where the nickel ion is coordinated to four sulfur atoms from two dithiolate ligands. nih.gov In many instances, these complexes exhibit a square planar geometry. nih.gov The electronic properties and redox behavior of these complexes are highly dependent on the nature of the substituents on the dithiolate backbone. nih.gov
NiS2P2 Chromophore: The introduction of phosphine (B1218219) ligands alongside dithiolates leads to the formation of complexes with a NiS2P2 chromophore. researchgate.netrsc.org For example, in [Ni(dppe)(2-cyanobenzylcyanidedithiolate)], the nickel(II) center is in a distorted square planar geometry, coordinated to two sulfur atoms from the dithiolate ligand and two phosphorus atoms from the 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand. rsc.org
NiN4S2 and NiN6 Chromophores: While less common with simple ethane-1,2-dithiolate, related systems can feature nitrogen and sulfur donor atoms. For instance, in Ni(II) complexes with N,N-diethylethylenediamine (Et2en), the coordination environment can change from a square planar [Ni(Et2en)2]2+ (NiN4) to an octahedral [Ni(Et2en)2(H2O)2]2+ (NiN4O2) upon hydration. mdpi.com The coordination of sulfur-containing ligands in addition to nitrogen donors can lead to NiN4S2 or other mixed-donor environments.
Structural Parameters (e.g., Bond Angles and Distances)
Detailed analysis of bond lengths and angles provides crucial insights into the nature of the coordination bonds and the steric and electronic effects within the molecule. In nickel(II) dithiolate complexes, the Ni-S bond lengths are of particular interest. For instance, in bis[1,2-bis(4-chlorophenyl)ethylene-1,2-dithiolato(1−)]nickel(II), the Ni-S bond distances vary, reflecting the specific electronic and steric environment. nih.gov Asymmetry in Ni-S bond distances can also be observed in mixed-ligand complexes, often attributed to the different trans effects of the coordinated ligands. researchgate.net For example, in a mixed-ligand nickel(II) complex containing a dithiocarbamate (B8719985) and a triphenylphosphine (B44618) ligand, a significant asymmetry in the Ni-S bond distances was observed, with values of 2.162(2) and 2.211(2) Å. researchgate.net
Interactive Table: Selected Bond Distances (Å) and Angles (°) for Representative Nickel(II) Dithiolate Complexes.
| Compound/Fragment | Bond | Distance (Å) | Bond | Angle (°) | Reference |
| cis-bis[...]-nickel(II) | Ni1-S1 | - | S1-Ni1-N4 | 169.42(5) | nih.gov |
| Ni1-S2 | - | S2-Ni1-N1 | 168.38(5) | nih.gov | |
| [Ni(dppe)(...)] | Ni-S | 2.162(2) | - | - | researchgate.net |
| Ni-S | 2.211(2) | - | - | researchgate.net | |
| [Ni(Et2en)2]Br2 | Ni-N | - | N1-Ni1-N2 | <90 | mdpi.com |
| [Ni(cis-C5-dddt)2] | C=C | 1.349 | - | - | mdpi.com |
| C-S | 1.648 | - | - | mdpi.com |
Non-Covalent Interactions and Supramolecular Architecture
Intermolecular Interactions (e.g., C-H⋯π, C-H⋯F, C-N⋯H, π⋯π, C-S⋯H, N-H⋯O, N-H⋯S, N-H⋯N, C-H⋯O, C⋯H, C⋯O, S⋯N, S⋯S, H⋯H)
A diverse array of intermolecular interactions has been identified in the crystal structures of nickel(II) dithiolate and related complexes. nih.gov These interactions are crucial in building up one-, two-, or three-dimensional networks.
Hydrogen Bonding: Conventional and unconventional hydrogen bonds are frequently observed. For example, N-H⋯O hydrogen bonds can link complex molecules and solvent molecules into one-dimensional chains. nih.gov C-H⋯S and C-H⋯Ni contacts have also been reported, with distances shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. nih.gov Other hydrogen bonds like N-H⋯S, N-H⋯N, and C-H⋯O are also instrumental in defining the supramolecular assembly. libretexts.orglibretexts.org
π-Interactions: C-H⋯π interactions, where a C-H bond points towards a π-system (like an aromatic ring), are common and contribute to the stability of the crystal packing. iucr.orgrsc.org π⋯π stacking interactions between aromatic rings of adjacent molecules are also a significant organizing force in the solid state. rsc.org
Other Interactions: Hirshfeld surface analysis often reveals the prevalence of various other close contacts, such as H⋯H, C⋯H, and S⋯S interactions, which collectively influence the crystal packing. nih.govresearchgate.net For instance, in one study, H⋯H interactions accounted for a significant portion of the crystal packing. tandfonline.com
Intramolecular Anagostic Interactions (e.g., C-H⋯Ni)
A particularly interesting and subtle type of intramolecular interaction observed in some nickel(II) complexes is the anagostic interaction, specifically of the C-H⋯Ni type. nih.govtandfonline.comrsc.orgresearchgate.net This interaction involves a close contact between a hydrogen atom of a C-H bond and the nickel center. These are considered a special case of agostic interactions, characterized by relatively long M⋯H distances (≈2.3–2.9 Å) and large M⋯H-C bond angles (≈110–170°). researchgate.net
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the detailed analysis of close contacts with neighboring molecules. For nickel(II) dithiolate complexes, this analysis, in conjunction with 2D fingerprint plots, provides a quantitative breakdown of the non-covalent interactions that stabilize the crystal structure. rsc.orgosti.gov
The 2D fingerprint plot is a graphical representation derived from the Hirshfeld surface, plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). Different types of interactions appear in distinct regions of the plot, and the relative area of these regions corresponds to the prevalence of each type of contact.
These quantitative insights are critical for understanding how molecules recognize each other and assemble into a crystalline solid, influencing properties like solubility and morphology.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Metal Chelate Complexes
| Interaction Type | Complex Type | Contribution (%) |
| H···H | Nickel Complex | 25.3% researchgate.net |
| O···H/H···O | Nickel Complex | 23.0% researchgate.net |
| F···H/H···F | Copper Complex | 25.7% nih.gov |
| H···H | Copper Complex | 23.5% nih.gov |
| C···H/H···C | Copper Complex | 12.6% nih.gov |
| Br···H/H···Br | Brominated Organic Compound | 15.5% nih.gov |
| Br···C/C···Br | Brominated Organic Compound | 10.1% nih.gov |
Crystal Engineering Principles in Dithiolate Assemblies
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of ethane-1,2-dithiolate;nickel(2+) and related dithiolate assemblies, crystal engineering principles are used to control the formation of supramolecular architectures. rsc.orgacs.org The arrangement of these nickel complexes in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and weaker van der Waals forces. osti.govnih.gov
The self-assembly process can be guided by modifying the ligands or introducing other molecules (co-crystallizing agents or counter-ions) that can participate in these interactions. For example, in nickel(II) complexes with binary ligand systems, hydrogen bonds such as N–H···S and N–H···O have been shown to stabilize the resulting supramolecular structures, leading to the formation of one-dimensional polymeric chains or more complex three-dimensional networks. rsc.orgosti.govosti.gov The specific geometry and connectivity of these hydrogen bonds can be described using graph-set motifs. rsc.orgosti.gov
The choice of counter-ion in anionic nickel(II) bis(dithiolene) complexes has also been shown to be a powerful strategy for modulating the solid-state organization and, consequently, the material's conducting properties. rsc.org Furthermore, intermolecular contacts such as C–H···S and even C–H···Ni can influence the molecular packing and the planarity of the complex, sometimes inducing a slight bowing in the molecular structure. nih.gov By carefully selecting the chemical components, it is possible to engineer dithiolate assemblies with specific packing arrangements, such as helical or columnar structures, which can be critical for creating functional molecular materials. mdpi.com
Chelate Ring Conformations and Flexibility
When the bidentate ethane-1,2-dithiolate ligand coordinates to a nickel(2+) ion, it forms a stable five-membered ring, known as a chelate ring (Ni-S-CH₂-CH₂-S). libretexts.org The formation of such a ring is entropically favored, a phenomenon known as the chelate effect, which lends significant thermodynamic stability to the complex compared to analogous complexes with monodentate ligands. libretexts.org
The five-membered chelate ring is not planar and can adopt various conformations. The flexibility of this ring is an important structural feature. In many nickel(II) complexes with chelating N-heterocyclic carbenes, the chelate ring adopts a boat-like conformation. york.ac.uk For the ethane-1,2-dithiolate ligand, the ethylenic backbone (–CH₂–CH₂–) allows for some torsional flexibility. The conformation can be influenced by steric demands of substituents on the ligand backbone and by intermolecular packing forces within the crystal.
Polymorphism and Structural Variations
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. While specific polymorphs of the parent ethane-1,2-dithiolate;nickel(2+) are not extensively detailed, structural variations are abundant in the broader family of nickel bis(dithiolene) complexes. These variations arise from subtle changes in the ligand framework or the crystallization conditions.
The use of chiral dithiolene ligands, for example, is a powerful strategy to modulate the conducting properties of nickel(II) bis(dithiolene) complexes. rsc.org The introduction of one or two stereogenic centers on the ligand can lead to completely different packing and intermolecular interactions compared to the achiral parent compound. rsc.org This demonstrates how small structural modifications can prevent a compound from crystallizing in its "expected" or most common form, effectively creating a new structural variant with distinct properties.
Furthermore, donor-type nickel-dithiolene complexes fused with bulky cycloalkane substituents have been shown to crystallize in unique molecular arrangements, including three-dimensional networks, one-dimensional columns, and even helical structures, depending on the size of the fused ring. mdpi.com These different arrangements are a direct result of the flexibility of the cycloalkane moieties and the varied intermolecular S···S contacts they permit. The formation of different donor/acceptor ratios in radical cation salts, influenced by the choice of counter-ion, is another example of how the final solid-state structure can be manipulated, leading to significant variations in physical properties like electrical conductivity. mdpi.com
Electronic Structure and Spectroscopic Characterization of Ethane 1,2 Dithiolate;nickel 2+
Electronic Absorption Spectroscopy (UV-Vis, NIR)
Electronic absorption spectroscopy is a powerful tool for probing the electronic transitions within these nickel dithiolene complexes. The spectra are typically characterized by intense absorptions in the near-infrared (NIR), visible, and ultraviolet (UV) regions, which are sensitive to the oxidation state of the complex and the nature of the substituents on the dithiolene ligand.
A prominent feature in the electronic spectra of neutral bis(dithiolene)nickel(II) complexes is a strong absorption band in the near-IR region. nih.gov This band is often attributed to a HOMO-LUMO transition with significant charge-transfer character. nih.gov In contrast, the monoanionic species exhibit a less intense band that is shifted to lower energy, while this characteristic NIR absorption is absent in the dianionic complex. nih.gov
For instance, the neutral complex [Ni{S₂C₂(3,5-C₆H₃Br₂)₂}₂] shows a strong absorption near 834 nm, which shifts to 927 nm in its monoanionic form. nih.gov This dependence of the electronic spectrum on the oxidation state serves as a valuable diagnostic tool. nih.gov
Analysis of Charge Transfer Bands (e.g., Ligand-to-Metal Charge Transfer, Intramolecular Charge Transfer)
The electronic transitions observed in nickel dithiolene complexes are often complex, with significant mixing of metal and ligand orbitals. This "non-innocent" character of the dithiolene ligand means that the oxidation state of the metal is not always clearly defined, and the electronic transitions are best described in terms of molecular orbitals that are delocalized over the entire complex.
In a series of square-planar nickel-bis(quinoxaline-6,7-dithiolate) complexes, the CT transition bands in the visible region were found to be highly sensitive to the electronic nature of the substituents on the quinoxaline ring. acs.orgfigshare.com This sensitivity is attributed to changes in the HOMO-LUMO gap, which is modulated by the electron-donating or electron-withdrawing properties of the substituents. acs.orgfigshare.com
Influence of Ligand Substituents on Electronic Transitions
Substituents on the dithiolene ligand play a crucial role in tuning the electronic properties and, consequently, the electronic absorption spectra of nickel dithiolene complexes. acs.orgnih.gov Electron-withdrawing groups and electron-donating groups can significantly alter the energies of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption maxima. acs.orgnih.gov
For example, in a study of nickel bis(dithiolene) complexes with various phenyl substituents, it was observed that electron-withdrawing groups cause a red-shift (a shift to longer wavelengths) of the signature charge transfer band in the visible region. researchgate.net This is because electron-withdrawing groups lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. nih.gov Conversely, electron-donating groups tend to raise the energy of the HOMO, which can also affect the transition energies.
Theoretical studies using density functional theory (DFT) have corroborated these experimental findings, demonstrating that the energy gaps between the HOMO and LUMO are determined by the substituents. nih.gov This allows for the tuning of the maximum absorption wavelength from the visible to the near-infrared (NIR) region, which is of interest for applications in optoelectronic devices. nih.govresearchgate.net
| Substituent Group | Effect on CT Band | Reference |
| Electron-withdrawing | Red-shift (to longer wavelength) | researchgate.net |
| Electron-donating | Blue-shift (to shorter wavelength) | nih.gov |
Vibrational Spectroscopy (FT-IR) and Characteristic Modes (e.g., CS₂, C-N, C-S, C-C, Ni-S, Ni-P)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides valuable information about the bonding and structure of ethane-1,2-dithiolate;nickel(2+) complexes. The spectra exhibit characteristic vibrational modes associated with the dithiolene ligand and the nickel-sulfur core.
Some of the key vibrational modes observed in the FT-IR spectra of nickel dithiolene complexes include:
ν(C=C): The stretching vibration of the carbon-carbon double bond within the dithiolene ring. The frequency of this mode can provide insights into the degree of π-delocalization within the chelate ring.
ν(C-S): The carbon-sulfur stretching vibrations.
ν(Ni-S): The nickel-sulfur stretching vibrations, which are typically found in the far-infrared region. These modes are direct probes of the coordination environment of the nickel center.
In related nickel dithiolene complexes, characteristic bands for ν(C≡N) have been observed around 2200 cm⁻¹ for nitrile-substituted ligands. The ν(C=C) stretching vibrations are often found in the region of 1450-1470 cm⁻¹, while ν(C-S) modes appear around 1173 and 883 cm⁻¹.
The positions of these vibrational bands can be influenced by the oxidation state of the complex and the nature of the ligand substituents, reflecting changes in electron distribution and bond strengths.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| ν(C=C) | 1450 - 1470 |
| ν(C-S) | ~880 - 1180 |
| ν(Ni-S) | ~280 - 340 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of diamagnetic nickel(II) dithiolate complexes in solution. ¹H and ¹³C NMR provide information about the organic ligand framework, while ³¹P NMR is useful for complexes containing phosphine (B1218219) ligands.
For [Ni(S₂C₂H₄)₂]²⁻, the ¹H NMR spectrum would be expected to show a singlet for the four equivalent protons of the two ethane-1,2-dithiolate ligands. The chemical shift of this signal would be influenced by the electronic environment around the protons.
In more complex systems with substituted dithiolene ligands, the NMR spectra can provide detailed information about the connectivity and stereochemistry of the molecule. For instance, in heteroleptic Ni(II) 1,1-dithiolate-phosphine complexes, ¹H, ¹³C, and ³¹P NMR have been used to confirm the proposed structures. rsc.org
Ligand Electronic Effects on NMR Shifts
The electronic effects of substituents on the dithiolene ligand can be observed in the NMR spectra. Electron-withdrawing and electron-donating groups can influence the electron density at various positions in the ligand, leading to changes in the chemical shifts of the corresponding nuclei.
In a study of nickel bis-1,1-dithiolate complexes, it was found that electron-withdrawing groups deshield the low-field CS₂ resonance in the ¹³C NMR spectrum. researchgate.net This observation was correlated with the pKa value of the ligand precursor and was accurately reproduced by computational calculations. researchgate.net This demonstrates the sensitivity of NMR spectroscopy to the electronic perturbations induced by ligand substituents.
Mass Spectrometry (HRMS, ESI-MS) for Compositional Verification
High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are essential tools for confirming the elemental composition and molecular weight of ethane-1,2-dithiolate;nickel(2+) and related complexes.
ESI-MS is particularly well-suited for the analysis of ionic complexes, allowing for the gentle transfer of ions from solution to the gas phase for mass analysis. For example, ESI-MS has been used to identify indium thiolate anions in solution, providing evidence for the chemical composition of the species present. nsf.gov
In the characterization of new square-planar nickel-bis(quinoxaline-6,7-dithiolate) complexes, mass spectrometry was used to verify the composition of the synthesized compounds. acs.org Similarly, HRMS has been employed to confirm the structures of novel indole-substituted nickel dithiolene complexes.
These mass spectrometric techniques, often used in conjunction with other spectroscopic methods, provide unambiguous evidence for the identity of the target molecules.
Investigation of Electronic Ground States (e.g., ESR, XPS)
The electronic ground state of square-planar bis(ethane-1,2-dithiolate)nickel(II) is characterized as a diamagnetic singlet state (S=0). A direct consequence of this diamagnetism is that the neutral complex is Electron Spin Resonance (ESR) silent in its ground state, as ESR spectroscopy is a technique that detects species with unpaired electrons. However, related monoanionic species, where an electron is added to the complex, are paramagnetic (S=1/2) and exhibit characteristic ESR spectra.
X-ray Photoelectron Spectroscopy (XPS) provides insight into the oxidation state and electronic environment of the nickel center. In analogous nickel bis(dithiolene) coordination polymers, the Ni 2p XPS spectrum shows distinct peaks for the Ni 2p₃/₂ and Ni 2p₁/₂ spin-orbit components at binding energies around 854 eV and 871 eV, respectively. chemrxiv.org The Ni 2p₃/₂ binding energy of approximately 854.0 eV is consistent with a Ni(II) oxidation state. chemrxiv.orgresearchgate.net Furthermore, the observation of a very weak satellite peak at a higher binding energy (around 860 eV) is a characteristic feature of low-spin, square-planar Ni(II) complexes, confirming this geometry. chemrxiv.org
Correlation of Spectroscopic Data with Electronic Structure Calculations
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of nickel dithiolene complexes and correlating theoretical data with experimental spectroscopic results. chem8.orgrsc.org DFT calculations successfully reproduce the square-planar geometry of the [Ni(S₂C₂H₂)₂] molecule, which is the parent structure of [Ni(edt)₂]. chem8.org
These calculations reveal that the frontier molecular orbitals are composed of significant contributions from both the nickel 3d orbitals and the sulfur p orbitals, indicating a high degree of covalency. chem8.org This orbital mixing is fundamental to understanding the electronic transitions observed in UV-Vis-NIR absorption spectra. For instance, the intense absorption band in the visible region for nickel dithiolene complexes is accurately predicted by theoretical calculations and is assigned to a π-π* transition with significant ligand-to-metal charge transfer (LMCT) character. chem8.orgrsc.org This transition involves the promotion of an electron from a high-lying occupied molecular orbital, which is a combination of ligand π and metal d orbitals, to a low-lying unoccupied molecular orbital of similar mixed character. The ability to fine-tune the energies of these frontier orbitals by modifying the ligand structure has been demonstrated, allowing for the preparation of nickel complexes with tailored electronic properties. researchgate.net
Non-Innocent Ligand Behavior and Electron Delocalization
A defining characteristic of the ethane-1,2-dithiolate ligand in this complex is its "non-innocent" behavior. chem8.org Unlike "innocent" ligands that act as simple electron donors, a non-innocent ligand actively participates in the redox chemistry of the complex. The dithiolene ligand can exist in three different oxidation states: dianionic (dithiolate), radical monoanionic (semidithiolene), and neutral (dithione).
In [Ni(edt)₂], the formal assignment of a Ni(II) center with two dianionic ligands (edt²⁻) is an oversimplification. In reality, there is extensive electron delocalization over the entire molecule, blurring the lines of discrete oxidation states. chem8.org The electronic structure is better described as a resonance hybrid, where the Ni(II) center is coordinated to ligands that have significant radical monoanionic character. This delocalization means that redox processes, such as oxidation or reduction, may be centered on the ligand framework rather than solely on the metal center. researchgate.net This delocalized π-electron system involves the nickel ion as a link between the two planar ligands, forming a coplanar structure with five-membered conjugated rings. chem8.org
Spin State Analysis (e.g., Diamagnetism and Spin Pairing)
The square-planar geometry of bis(ethane-1,2-dithiolate)nickel(II) is crucial to its magnetic properties. For a d⁸ metal ion like Ni(II), a square-planar ligand field causes a significant energy splitting of the d-orbitals. The dₓ²-y² orbital, which points directly at the ligands, is destabilized to a very high energy level. The remaining four d-orbitals (dxy, dxz, dyz, dz²) are lower in energy.
Reactivity and Coordination Dynamics of Ethane 1,2 Dithiolate;nickel 2+ Complexes
Ligand Exchange and Substitution Reactions
Complexes of nickel(II) with ethane-1,2-dithiolate can undergo ligand exchange and substitution reactions, allowing for the formation of new species with tailored properties. The nature of the incoming and outgoing ligands, as well as the solvent system, plays a crucial role in the thermodynamics and kinetics of these processes.
Research has shown that bis(cis-1,2-disubstituted ethylene-1,2-dithiolato)nickel complexes can participate in ligand-exchange reactions. globalauthorid.comacs.org This facility for ligand exchange has been exploited to create heteroleptic, or mixed-ligand, complexes. For instance, reacting a dicationic nickel dithiolene complex with an anionic nickel dithiolene complex can lead to the formation of a mixed-ligand derivative in high yield. chinayyhg.com This method, however, appears to be more effective for nickel than for its palladium and platinum analogs, which may form double salts instead. chinayyhg.com
The substitution of the ethane-1,2-dithiolate ligand can also be achieved. For example, the reaction of [Ni(dppe)Cl2] (where dppe is 1,2-bis(diphenylphosphino)ethane) with various dithiols results in the formation of monomeric or dimeric dithiolato compounds, depending on the specific dithiol used. researchgate.net Similarly, the reaction of [NiBr2(dippe)] (dippe = 1,2-bis(diisopropylphosphino)ethane) with benzenethiolates furnishes square-planar complexes where the bromide ligands are substituted by thiolate groups. researchgate.net These complexes can then react further with other ligands like isocyanides to yield mixed-ligand cationic derivatives. researchgate.net
The table below summarizes examples of ligand substitution reactions involving nickel dithiolate complexes.
| Starting Complex | Reactant | Product | Reference |
| [Ni(dppe)Cl2] | Toluenedithiol (TDT) | Ni(dppe)(TDT) | researchgate.net |
| [Ni(dppe)Cl2] | 1,2-Benzenedithiol (1,2-BDT) | Ni(dppe)(1,2-BDT) | researchgate.net |
| [NiBr2(dippe)] | Benzenethiolates (R-S⁻) | [Ni(SR)2(dippe)] | researchgate.net |
| [Ni(SR)2(dippe)] | CNBut | cis-[Ni(SR)(CNBut)(dippe)]⁺ | researchgate.net |
Redox Chemistry and Metal Oxidation States
The redox chemistry of nickel ethane-1,2-dithiolate complexes is particularly noteworthy due to the "non-innocent" character of the dithiolene ligand. This means the ligand can exist in multiple stable oxidation states, making it an active participant in the complex's electronic structure and reactivity.
While the initial complex is formed with nickel in the +2 oxidation state, the reduction of these complexes can lead to species with nickel in lower formal oxidation states, such as Ni(I) or even Ni(0). However, due to the redox activity of the dithiolene ligand, the assignment of the precise oxidation state of the metal center can be ambiguous. In many cases, the reduction is ligand-centered. For example, in the paramagnetic complex [Ni(MNT)2]⁻ (where MNT is maleonitriledithiolate), the system is often described as a Ni(II) center with one dithiolene ligand being a radical anion. acs.org
Some studies have proposed the formation of three-coordinate Nickel(I) thiolate complexes, supported by specific ligand systems like β-diketiminates. dntb.gov.ua The synthesis of complexes with formally Ni(0) has also been suggested, particularly in the context of bis(dithiobenzil)nickel(0), though the oxidation state was initially debated and later assigned as Ni(II) with redox-active ligands. acs.org
A key feature of nickel dithiolene complexes is the interplay between metal-centered and ligand-centered redox events. In many nickel bis(dithiolene) complexes, the frontier molecular orbitals involved in redox processes have significant ligand character. nih.gov This means that oxidation and reduction often result in changes to the electronic state of the dithiolene ligand rather than the nickel ion.
The dithiolene ligand can exist in three main redox states: the fully reduced ene-1,2-dithiolate dianion, a neutral 1,2-dithioketone, and an intermediate radical monoanion. wikipedia.org Electron-transfer reactions within these complexes can transform the ligands between these states. nih.gov For example, neutral bis(dithiolene)nickel(II) complexes are often best described as containing two radical monoanionic ligands whose spins are antiferromagnetically coupled, resulting in a diamagnetic ground state. nih.gov One-electron reduction of this neutral complex leads to a monoanionic species where one ligand is a radical monoanion and the other is a dianionic ene-1,2-dithiolate. A subsequent one-electron reduction results in a dianionic complex where both ligands are in the fully reduced ene-1,2-dithiolate state. nih.gov
The table below illustrates the different redox states of a generic dithiolene ligand.
| Ligand Redox State | Description | Formal Charge |
| ene-1,2-dithiolate | Fully reduced | 2- |
| Radical monoanion | One-electron oxidized | 1- |
| 1,2-dithioketone | Fully oxidized | 0 |
This ligand-centered redox activity is crucial for the application of these complexes in areas like catalysis, where the ligand can act as an electron reservoir.
Protonation and Deprotonation Behavior
The sulfur atoms of the ethane-1,2-dithiolate ligand are basic sites and can be protonated. The protonation and deprotonation of these complexes can influence their structure, reactivity, and catalytic activity. For example, certain thiolate-bridged dinickel complexes have been shown to be electrocatalysts for the reduction of protons to hydrogen. researchgate.net In these systems, the sulfur atoms of the dithiolate ligands are believed to play a key role in proton exchange and the formation of hydrogen. rsc.org
Formation of Mixed-Ligand Systems
As mentioned in the context of ligand exchange, nickel(II) ethane-1,2-dithiolate readily forms mixed-ligand complexes. acs.orgacs.org These are systems where the nickel center is coordinated not only to one or more ethane-1,2-dithiolate ligands but also to other types of ligands. The introduction of different ligands allows for the fine-tuning of the electronic and steric properties of the complex.
Examples include complexes with phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which form stable square-planar nickel(II) dithiolate complexes. researchgate.netrsc.org Another class of mixed-ligand systems involves the combination of a dithiolene ligand with a 1,2-diimine ligand. acs.org The electronic structure of these complexes is interesting, as they can exhibit intramolecular charge-transfer transitions from the electron-rich dithiolate ligand to the electron-accepting diimine ligand. acs.org
The synthesis of mixed-ligand gold bis(dithiolene) radical complexes has also been reported, highlighting a strategy that could potentially be extended to nickel systems. rsc.org The ability to create such heteroleptic complexes is important for developing materials with specific electronic or optical properties.
Oligomerization and Polymerization Reactions
Under certain conditions, nickel(II) ethane-1,2-dithiolate complexes can undergo oligomerization or polymerization. This can occur through the bridging of multiple nickel centers by the bidentate dithiolate ligands. For instance, the reaction of Ni(PPh3)4 with 1,2-ethanedithiol (B43112) can lead to a polymeric species, [Ni(edt)]∞. researchgate.netresearchgate.net
The controlled protolysis of certain nickel thiolate cluster complexes can also lead to the stepwise formation of higher nuclearity clusters and eventually polymers. researchgate.net The tendency to form oligomers or polymers depends on factors such as the stoichiometry of the reactants, the solvent, and the presence of other coordinating ligands. The oxidation of free ethane-1,2-dithiol can also lead to a series of oligomers, including cyclic disulfides, which could potentially serve as ligands for forming polynuclear complexes. wikipedia.org The formation of these extended structures is of interest for the development of conductive or magnetic materials.
Bio-inspired Reactivity (e.g., Proton Relay Mechanisms)
The study of ethane-1,2-dithiolate;nickel(2+) and related nickel dithiolate complexes is deeply rooted in bioinorganic chemistry, particularly in modeling the active sites of nickel-containing enzymes. umass.eduadelphi.edu These enzymes, such as [NiFe]-hydrogenases, catalyze crucial biological reactions like the reversible conversion of protons and electrons to molecular hydrogen (H₂ ⇌ 2H⁺ + 2e⁻). mdpi.com Synthetic nickel dithiolate complexes serve as valuable models for understanding the intricate mechanisms of these enzymes, especially the processes involving proton and electron transfer.
A key area of investigation is the design of complexes that mimic the proton relay mechanisms observed in nature. In many hydrogen-processing enzymes, the active site features pendant basic groups that are not directly coordinated to the metal center but play a crucial role in shuttling protons to and from the catalytic core. This function is critical for efficient catalysis. Researchers have successfully incorporated such features into synthetic nickel complexes. For example, a nickel complex featuring an internal quinoline (B57606) moiety acts as a pendant base. rsc.org This non-coordinating nitrogen atom can be protonated and is positioned to enable heterocoupling between the captured proton and a nickel-hydride intermediate, facilitating the generation of hydrogen. rsc.org This represents a direct synthetic mimicry of a biological proton relay strategy.
The electrocatalytic reduction of protons by these bio-inspired nickel complexes often follows an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. nih.gov This multi-step process is initiated by the electrochemical reduction of the nickel(II) complex. This is followed by a chemical step, typically protonation of the reduced nickel center or a ligand-based site. A second electrochemical reduction precedes the final chemical step, which leads to H₂ evolution and regeneration of the catalyst.
Detailed studies on dithiolato-bridged dimeric nickel(II) salicylcysteamine complexes have provided significant insights into this mechanism. nih.gov Using cyclic voltammetry with acetic acid as the proton source, these complexes were identified as efficient homogeneous electrocatalysts for proton reduction. nih.gov The catalysis is initiated by the electrochemical reduction of the nickel complex, with the rate-determining step being significantly influenced by this initial reduction. nih.gov Theoretical calculations support the ECEC pathway for these systems. nih.gov Similarly, nickel pyrithione (B72027) complexes also demonstrate effective proton reduction catalysis via an ECEC mechanism, with performance dependent on the precise ligand structure.
The design of these systems can be finely tuned. For instance, in nickel dithiolene complexes with pyrazine (B50134) skeletons, the introduction of electron-withdrawing groups was found to stabilize the proton-electron-transfer (PET) state, a key intermediate in these reactions. nih.gov This stabilization enhances the efficiency of the proton-electron coupling, demonstrating how ligand modifications can rationally control the bio-inspired reactivity. nih.gov
Research Findings on Catalytic Proton Reduction
The following table summarizes the performance of several bio-inspired nickel complexes in electrocatalytic proton reduction, highlighting their efficiency under specific conditions.
| Nickel Complex System | Proton Source | Observed Rate Constant (kobs) (s-1) | Overpotential (V) | Reference |
|---|---|---|---|---|
| Dithiolato-Bridged Ni(II) Salicylcysteamine (Chloro-substituted) | Acetic Acid | ~104 | 0.5 - 0.6 | nih.gov |
| Dithiolato-Bridged Ni(II) Salicylcysteamine (Bromo-substituted) | Acetic Acid | ~104 | 0.5 - 0.6 | nih.gov |
| Ni(DQPD) with Fluorescein (B123965) Photosensitizer | Water | 0.032 (initial) | Not applicable (photocatalysis) | rsc.org |
| Nickel Pyrithione Complex | Acetic Acid | Not specified | 0.44 | acs.org |
Structural Data of Bio-inspired Nickel Dithiolate Models
The geometric and electronic structure of these complexes is fundamental to their reactivity. X-ray crystallography provides precise data on bond lengths and angles, which are often correlated with the catalytic activity and mechanistic pathway.
| Complex | Key Structural Feature | Bond Length / Distance (Å) | Coordination Geometry at Ni | Reference |
|---|---|---|---|---|
| [(dppb)Ni(pdt)Fe(CO)2(dppv)]2+ | Ni····Fe Distance | 3.1875 | Distorted Square-Planar | mdpi.com |
| [MeN(CH2PPh2)2Ni(SCHCHS)Fe(CO)(dppv)]+ | Ni····Fe Distance | 2.9751 | Distorted Square-Planar | mdpi.com |
| Bis[1,2-bis(3,5-dimethylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) | S—Cave | 1.7063 | Planar | nih.gov |
| [(L)NiBr] (L = deprotonated pyridine-4-ol PNP pincer) | Ni—N Distance | 1.916 | Distorted Square-Planar | acs.org |
Electrochemical Properties and Applications of Ethane 1,2 Dithiolate;nickel 2+
Cyclic Voltammetry and Redox Potentials
Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of the nickel(II) ethane-1,2-dithiolate complex, often formulated as [Ni(edt)₂]²⁻ in its dianionic state. This method provides valuable insights into the electron transfer properties of the complex, including the reversibility of its redox processes and the potentials at which these events occur.
Characterization of Reversible Electron-Transfer Series
A hallmark of many nickel dithiolene complexes, including those with ethane-1,2-dithiolate ligands, is their ability to participate in a series of one-electron transfer reactions. acs.orgnih.gov These reactions are often electrochemically reversible, meaning the complex can be oxidized and reduced multiple times without significant degradation. This characteristic is crucial for applications in catalysis and molecular electronics. researchgate.net
For instance, a related complex, bis(3,5-dimethylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II), exhibits three distinct redox events corresponding to the [Ni(L)₂]⁺/[Ni(L)₂], [Ni(L)₂]/[Ni(L)₂]⁻, and [Ni(L)₂]⁻/[Ni(L)₂]²⁻ couples. nih.gov Similarly, studies on [Ni(S₂C₂Me₂)₂]ⁿ (where n = 0, 1-, 2-) have shown a reversible three-member electron-transfer series. acs.orgnih.gov The redox potentials for these series are sensitive to the solvent and the specific dithiolene ligand used. acs.orgnih.gov
The electrochemical behavior of a nickel bis(dithiolene) complex nanosheet demonstrated that the average oxidation number of the nickel complex unit could be controlled between 0, -3/4, and -1 through oxidation or reduction. u-tokyo.ac.jp This ability to finely tune the oxidation state is a direct result of the reversible electron-transfer series inherent to the nickel dithiolene core. u-tokyo.ac.jp
Table 1: Redox Potentials of Selected Nickel Dithiolene Complexes
| Complex | Redox Couple | Potential (V vs. reference) | Solvent | Reference |
| [Ni(S₂C₂Me₂)₂] | 0 / 1- | -0.15 (vs. SCE) | Acetonitrile | acs.orgnih.gov |
| [Ni(S₂C₂Me₂)₂] | 1- / 2- | -1.05 (vs. SCE) | Acetonitrile | acs.orgnih.gov |
| Bis[1,2-bis(3,5-dimethylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) | 1 / 1+ | +0.611 (vs. Cp₂Fe⁺/Cp₂Fe) | Dichloromethane (B109758) | nih.gov |
| Bis[1,2-bis(3,5-dimethylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) | 1 / 1- | -0.509 (vs. Cp₂Fe⁺/Cp₂Fe) | Dichloromethane | nih.gov |
| Bis[1,2-bis(3,5-dimethylphenyl)ethylene-1,2-dithiolato(1−)]nickel(II) | 1- / 2- | -1.323 (vs. Cp₂Fe⁺/Cp₂Fe) | Dichloromethane | nih.gov |
This table is interactive. Click on the headers to sort the data.
Influence of Ligand Environment on Redox Potentials
The ligand environment surrounding the nickel center has a profound impact on the redox potentials of the complex. Modifications to the dithiolene ligand or the introduction of other supporting ligands can shift the redox potentials to more positive or negative values. This tunability is a key aspect in the design of nickel dithiolate complexes for specific applications.
For example, the introduction of electron-withdrawing or electron-donating substituents on the dithiolene ligand can significantly alter the redox potentials. researchgate.netrsc.org Electron-withdrawing groups generally make the complex easier to reduce (more positive potential), while electron-donating groups make it more difficult to reduce (more negative potential). rsc.org This principle is fundamental to tuning the electronic properties of the catalyst.
The coordination geometry and the nature of the donor atoms in the ligands also play a crucial role. nih.govthieme-connect.com For instance, in a series of nickel(II) Schiff base complexes, the reduction potential of the Ni(II)/Ni(I) couple was found to be sensitive to the chelate ring size and the presence of redox-inactive metal ions that can interact with the ligand framework. rsc.org Similarly, the redox activity of ligands in organonickel radical complexes is governed by the coordination geometry, with square-planar complexes often exhibiting ligand-centered redox events, while trigonal planar complexes tend to have metal-centered redox processes. nih.gov
In the context of nickel complexes with non-innocent ligands, such as certain β-diketiminate ligands, the redox events can be either metal-centered or ligand-centered. nih.gov This distinction is critical as it determines where the electron is added or removed during a redox reaction, which in turn influences the reactivity of the resulting species. nih.gov
Electrocatalytic Hydrogen Evolution Reaction (HER)
Nickel(II) ethane-1,2-dithiolate and related nickel dithiolene complexes have emerged as promising molecular electrocatalysts for the hydrogen evolution reaction (HER), a key process in converting electrical energy into chemical fuel in the form of hydrogen gas. rsc.orgchemrxiv.orgelectrochemsci.org Their activity is often inspired by the active sites of [NiFe] hydrogenase enzymes, which feature a nickel-sulfur core. nih.govkyushu-u.ac.jp
Mechanistic Investigations (e.g., ECEC, PCET Pathways)
The mechanism of HER catalyzed by nickel dithiolene complexes is a subject of intensive research. Several pathways have been proposed, with the specific route often depending on the reaction conditions, such as the pH and the applied potential. Common mechanistic motifs include ECEC (electrochemical-chemical-electrochemical-chemical) and pathways involving proton-coupled electron transfer (PCET). kyushu-u.ac.jp
In a typical ECEC mechanism for HER, the catalytic cycle involves a sequence of electron transfer (E) and protonation (C) steps. kyushu-u.ac.jp For some nickel dithiolene complexes, the catalytic cycle is initiated by the reduction of the Ni(II) species. acs.org
Role of Sulfur Atoms in Proton Exchange and Hydrogen Formation
The sulfur atoms of the dithiolene ligand are not merely spectators in the catalytic cycle; they play a crucial and active role in proton exchange and hydrogen formation. nih.govacs.org In many proposed mechanisms, the sulfur atoms act as proton relays, accepting protons from the solution and transferring them to the nickel center or to another sulfur atom to facilitate the formation of the H-H bond. acs.orgnih.gov
Turnover Numbers (TONs) and Turnover Frequencies (TOFs)
The efficiency of a catalyst is quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules that a single catalyst molecule can convert before becoming deactivated, while TOF is the number of turnovers per unit time.
For nickel dithiolene complexes, these values can vary significantly depending on the ligand structure, the proton source, and the experimental conditions. A nickel pyrazinedithiolate complex, for example, exhibited a remarkable TON of 20,000 over a 24-hour period with high Faradaic efficiency. nih.govelsevierpure.com Another study on a molecular nickel(II) complex reported a TOF of 103 s⁻¹ for HER. chemrxiv.org
The development of more efficient catalysts often involves tuning the ligand environment to optimize both the redox potentials and the proton-handling capabilities of the complex. rsc.org
Table 2: Catalytic Performance of Selected Nickel Complexes for HER
| Catalyst | Proton Source | TON | TOF (s⁻¹) | Faradaic Efficiency (%) | Reference |
| [Ni(dcpdt)₂]²⁻ | Aqueous buffer | 20,000 | - | 92-100 | nih.govelsevierpure.com |
| Molecular Nickel(II) Complex | Pentafluorophenol | - | 103 ± 6 | 94 ± 8 | chemrxiv.org |
| [p-CH₃OC₆H₄N(PPh₂)₂]Ni[S₂C₂(C₆H₄R-p)₂] | Trifluoroacetic Acid | 13.16–35.92 | 423–894 | 66.15–98.20 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Overpotential Analysis
The overpotential is a critical parameter in electrocatalysis, representing the additional potential required beyond the thermodynamic equilibrium potential to drive a reaction at a specific rate. For hydrogen evolution reaction (HER), a lower overpotential indicates a more efficient catalyst. While specific overpotential data for ethane-1,2-dithiolate;nickel(2+) is not extensively documented, studies on related nickel dithiolate complexes provide valuable insights into the factors influencing this property.
The overpotential for HER in molecular nickel catalysts can be adjusted by modifying the electronic properties of the dithiolene ligand. itn.ptcitedrive.com The ligand-centered reduction potential plays a crucial role in triggering the catalytic cycle, and by tuning this potential, the overpotential for hydrogen evolution can be controlled. itn.ptcitedrive.com For instance, a novel nickel complex with a 1,2-benzenedithiolate (bdt) ligand, [Ni(bdt)(dppf)], has demonstrated a low overpotential of 265 mV for half activity at low acid concentrations, showcasing the potential of nickel dithiolenes in efficient hydrogen production. nih.gov
In a broader context of nickel complexes, a nickel(II) complex featuring a phosphinopyridyl ligand has been reported to catalyze hydrogen production with an overpotential of approximately 590 mV. arxiv.org Another study on heteroleptic oxothiolate Ni(II) complexes calculated overpotentials of 0.58 V and 0.72 V for two different complexes.
Tafel analysis is instrumental in understanding the kinetics and mechanism of an electrochemical reaction. researchgate.netmmu.ac.uk The Tafel slope, derived from a Tafel plot, can provide information about the rate-determining step of the reaction. For example, in a study of NiFe layered double hydroxide (B78521) (LDH) as a HER electrode, two distinct Tafel slopes of 38.4 and 71.3 mV/dec were observed at lower and higher potential regions, respectively, suggesting a change in the reaction mechanism or surface coverage of intermediates with increasing potential. researchgate.net
| Nickel Complex | Reaction | Overpotential (mV) | Conditions | Reference |
|---|---|---|---|---|
| [Ni(bdt)(dppf)] | HER | 265 | at half activity, low acid concentrations | nih.gov |
| [Ni(L)2Cl]Cl (L = phosphinopyridyl ligand) | HER | ~590 | in MeCN with acetic acid | arxiv.org |
| NiFe LDH | HER | 247 | at 10 mA/cm² in basic electrolyte | researchgate.net |
| NiFe LDH | OER | 245 | at 10 mA/cm² in basic electrolyte | researchgate.net |
Effect of Acid Strength and Concentration
For example, certain nickel dithiolene complexes are capable of electrocatalytically generating hydrogen from both weak acids like acetic acid and strong acids like trifluoroacetic acid (TFA). nih.govwikipedia.org The catalytic performance, however, can vary depending on the acid. In a study of mononuclear nickel(II) complexes, both acetic acid and trifluoroacetic acid were used as proton sources in DMF, with the complexes showing efficient electrocatalytic activity for HER. wikipedia.org
The concentration of the acid also plays a crucial role. In some cases, increasing the acid concentration leads to an increase in the catalytic current, indicating a higher rate of hydrogen production. However, the behavior can be complex. For instance, in a study of novel heteroleptic oxothiolate Ni(II) complexes, the two catalysts behaved differently at high TFA concentrations. bohrium.com One complex appeared to follow an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism, where an electron transfer is followed by a chemical reaction. bohrium.com This suggests that the reaction pathway can be altered by the acid concentration.
Furthermore, the stability of the catalyst can be affected by the acidity of the medium. A water-soluble nickel complex has been shown to be a highly stable and functional homogeneous catalyst for HER at a low pH of 1, which is a challenging condition for many molecular catalysts. rsc.org This highlights the importance of designing robust catalysts that can operate under various acidic conditions.
| Nickel Complex Type | Acid Used | Solvent | Observation | Reference |
|---|---|---|---|---|
| Nickel dithiolene complexes | Acetic acid, Aqueous buffer | Acetonitrile/Water | Effective for hydrogen generation at various acidity levels. | nih.gov |
| Mononuclear Ni(II) complexes | Acetic acid (AA), Trifluoroacetic acid (TFA) | DMF | Efficient electrocatalysts for HER with both acids. | wikipedia.org |
| Heteroleptic oxothiolate Ni(II) complexes | Trifluoroacetic acid (TFA) | DMF | Catalytic mechanism (ECEC) influenced by high TFA concentration. | bohrium.com |
| Water-soluble Ni complex [Ni(DHMPE)2]2+ | Aqueous acid | Water | Highly stable and active for HER at pH 1. | rsc.org |
Electrocatalytic Oxygen Evolution Reaction (OER)
The oxygen evolution reaction (OER) is a key process in water splitting and other energy conversion technologies. While nickel-based materials like oxides and hydroxides are well-known OER catalysts, the investigation of nickel dithiolate complexes for this reaction is less common. However, recent studies on related heteroleptic nickel(II) dithiolate complexes have shown promise in this area.
A study on a new heteroleptic Ni(II) dithiolate, [Nidppe(dtsq)], where dppe is 1,2-bis-(diphenylphosphino)ethane and dtsq²⁻ is 3,4-dioxocyclobut-1-ene-1,2-dithiolate, assessed its electrocatalytic properties for both OER and HER. researchgate.netnih.gov This suggests that nickel dithiolate complexes can be bifunctional electrocatalysts.
In another study, four new heteroleptic Ni(II) 1,1-dithiolate-phosphine complexes were synthesized and investigated for their OER activity. nih.gov One of the complexes exhibited the highest activity, reaching a current density of 10 mA cm⁻² at a potential of 1.58 V vs. RHE, with an onset potential at 1.52 V vs. RHE. nih.gov These findings indicate that the ligand environment around the nickel center is crucial for OER catalysis.
Furthermore, a study on nickel(II) complexes with 14-membered bis-thiosemicarbazide and bis-isothiosemicarbazide ligands reported their catalytic activity towards OER. ias.ac.in One of the complexes delivered a current density of 10 mA cm⁻² at a low overpotential of 350 mV, with a Tafel slope of 93 mV dec⁻¹. ias.ac.in The study suggested that the square-planar coordination geometry and the ability of nickel to increase its oxidation state favor OER performance. ias.ac.in
Although direct studies on ethane-1,2-dithiolate;nickel(2+) for OER are limited, the results from these related dithiolate and thiosemicarbazide (B42300) complexes provide a basis for future research into the OER capabilities of this class of compounds.
| Nickel Complex | Key Finding | Performance Metric | Reference |
|---|---|---|---|
| [Nidppe(dtsq)] | Assessed for both OER and HER activity. | Qualitative assessment | researchgate.netnih.gov |
| Heteroleptic Ni(II) 1,1-dithiolate-phosphine complex 2 | Highest OER activity among the studied complexes. | 10 mA cm⁻² at 1.58 V vs. RHE; Onset potential: 1.52 V vs. RHE | nih.gov |
| NiIILSEt (bis-isothiosemicarbazide ligand) | Low overpotential and Tafel slope for OER. | Overpotential: 350 mV at 10 mA cm⁻²; Tafel slope: 93 mV dec⁻¹ | ias.ac.in |
Electrical Conductivity and Semiconductor Behavior in Solid State
Nickel bis(dithiolene) complexes, including those related to ethane-1,2-dithiolate;nickel(2+), are known for their interesting solid-state electrical properties. These materials often exhibit semiconductor behavior, where their conductivity increases with temperature.
A study on bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II), a related compound, found that it conducts electricity at room temperature in the solid state and behaves like a semiconductor upon raising the temperature. ias.ac.inub.edu The mechanism of conduction in such molecular materials is thought to involve the overlap of molecular orbitals, which is facilitated by the square planar geometry of the Ni(II)-dithiolene complexes and the presence of sulfur atoms that can participate in intermolecular interactions. ias.ac.in
Neutral Ni-bis(dithiolene) complexes can show a significant increase in conductivity under pressure. nih.gov For instance, neutral materials like [Ni(me-dddt)₂] and [Ni(dm-dddt)₂] are direct band gap semiconductors, and their conductivity can be drastically increased under high pressure. nih.gov This demonstrates that the electrical properties of these complexes can be tuned by external stimuli.
The conductivity of metal bis-1,2-dithiolene complexes can also be influenced by the counter-ion in their salt forms. itn.pt For example, in anionic complexes, the nature of the counter-ion can affect the solid-state organization and, consequently, the conductivity. nih.gov Some partially oxidized nickel complexes have shown variable conductivities ranging from 10⁻¹ to 10⁻⁵ S cm⁻¹. itn.pt
| Compound Type | Property | Conductivity (S cm⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II) | Semiconductor | Not specified | Conductivity increases with temperature | ias.ac.inub.edu |
| Neutral [Ni(me-dddt)₂] and [Ni(dm-dddt)₂] | Semiconductor | Up to 0.05 – 3.3 | Under high pressure (10-11 GPa) | nih.gov |
| Partially oxidized Ni complexes with ttdt ligand | Variable conductor | 10⁻¹ to 10⁻⁵ | Depends on the counter-ion | itn.pt |
| [Ni(mnt)₂]²⁻ salt | Semiconductor | ~9 | Room temperature | itn.pt |
Relationship between Electronic Structure and Electrochemical Activity
The electrochemical activity of ethane-1,2-dithiolate;nickel(2+) and related nickel dithiolene complexes is intrinsically linked to their electronic structure. The geometry of the complex, the nature of the ligands, and the resulting distribution of electron density all play a crucial role in determining the redox potentials and catalytic performance.
The electronic structure of nickel bis(dithiolene) complexes is characterized by a delocalized redox-active molecular orbital that has contributions from both the metal and the dithiolene ligands. kjmm.org This "non-innocent" character of the dithiolene ligand means that redox processes can be ligand-based rather than metal-based. researchgate.net The energy of these frontier molecular orbitals dictates the electrochemical potentials.
The substituents on the dithiolene ligand can significantly influence the electronic structure and, consequently, the electrochemical properties. Electron-withdrawing groups on the ligand can affect the 13C NMR and electronic spectra, and these changes can be correlated with the nickel contribution to the ground state. rsc.org For aryl-substituted nickel bis(dithiolene) complexes, the potentials at which ligand-based reductions occur are sensitive to the nature and placement of ring substituents. kjmm.org
The geometry of the complex also has a profound impact. For instance, in nickel(II) Schiff base complexes containing a thiolate donor, the N-Ni-N bite angle of the ligand can reduce the electron-donating ability of the tetradentate ligand, leading to a positive shift in the redox potentials. This demonstrates a clear structure-activity relationship where small changes in the coordination geometry can tune the electrochemical behavior.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the relationship between electronic structure and electrochemical activity. arxiv.orgrsc.org DFT studies can provide insights into the geometric and electronic properties of the complexes, helping to rationalize experimental observations and predict the behavior of new catalysts. For example, DFT calculations have been used to corroborate the electronic effects of ligand substituents on the spectroscopic and electrochemical properties of nickel bis-1,1-dithiolates. rsc.org
Broader Catalytic and Optoelectronic Applications of Nickel Ii Dithiolate Complexes
Photocatalytic Hydrogen Generation Systems
Nickel dithiolate and related thiolate complexes have emerged as effective and earth-abundant catalysts for both photocatalytic and electrocatalytic hydrogen evolution from water and other proton sources. acs.orgacs.org These systems are integral to the development of artificial photosynthesis for clean energy production. The catalytic activity of these complexes is often evaluated by their turnover number (TON), representing the total number of substrate molecules a single catalyst molecule can convert, and their turnover frequency (TOF), which is the number of catalytic cycles per unit of time.
In photocatalytic systems, a photosensitizer absorbs light and transfers an electron to the nickel dithiolate catalyst. This reduced catalyst then facilitates the reduction of protons to produce hydrogen gas. acs.org A common setup involves a photosensitizer like fluorescein (B123965) and a sacrificial electron donor such as triethylamine (B128534) (TEA). acs.orgnih.gov The mechanism often involves the initial reduction of the Ni(II) complex, followed by protonation steps to form a hydride intermediate, which ultimately leads to H₂ evolution. acs.org
The ligand environment around the nickel center plays a crucial role in the catalytic efficiency. For instance, modifying the dithiolene ligands can influence the catalytic mechanism and performance. tandfonline.comtandfonline.com Studies have shown that the coordinated sulfur atoms can act as proton relays, facilitating the transfer of protons to the nickel ion during the catalytic cycle. tandfonline.com The electronic properties of the ligands, such as the presence of electron-donating or electron-withdrawing groups, can also significantly impact the catalytic activity. acs.org
Several nickel dithiolate and thiolate complexes have demonstrated high catalytic activity. For example, a series of mononuclear nickel(II) pyridinethiolate complexes have been shown to be active catalysts for light-driven hydrogen production in aqueous solutions. One such complex achieved over 7300 turnovers of H₂ in 30 hours, which is among the highest reported for a molecular system without noble metals. acs.orgnih.gov Similarly, nickel(II) complexes with binary dithiolate-polyamine ligand systems have proven to be highly active water reduction co-catalysts, with some achieving turnover numbers of over 1000. rsc.orgosti.gov The geometry of the complex, whether square planar or octahedral, also influences its catalytic prowess. rsc.orgosti.gov
Here is a table summarizing the performance of various nickel dithiolate and related complexes in hydrogen evolution:
| Complex | Catalytic Method | Turnover Number (TON) | Turnover Frequency (TOF) (mol H₂/mol catalyst/h) | Conditions | Reference |
|---|---|---|---|---|---|
| [BzPy]₂[Ni(tdas)₂] | Electrocatalytic | 2202.2 | 555.06 | -1.10 V vs Ag/AgCl in 0.25 M phosphate (B84403) buffer | d-nb.info |
| [Ni{S₂C₂(-Ph)(-Ph-p-OCH₃)}₂] (asymmetric) | Electrocatalytic | 25 | Not Reported | DMF with 50 mM TFA, -1.67 V vs Fc⁺/⁰ | nih.gov |
| Ni(4,4′-OCH₃-2,2′-bpy)(pyS)₂ | Photocatalytic | >7300 (in 30 h) | Not Reported | With fluorescein (PS) and TEA in 1/1 EtOH/H₂O | acs.orgnih.gov |
| [Ni₂(tren)₂(i-mnt)₂] | Photocatalytic | 1000 | Not Reported | With iridium photosensitizer | rsc.orgosti.gov |
| [Ni₂(i-mnt)₂(opda)₂]n | Photocatalytic | 1119 | Not Reported | With iridium photosensitizer | rsc.orgosti.gov |
Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
Nickel(II) dithiolate complexes are also being explored as photosensitizers in dye-sensitized solar cells (DSSCs), a promising technology for converting solar energy into electricity. researchgate.net In a DSSC, a photosensitizer dye is adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs sunlight, becomes electronically excited, and injects an electron into the conduction band of the semiconductor, generating a photocurrent. researchgate.net
The appeal of nickel dithiolate complexes in this context stems from their strong absorption in the near-infrared (NIR) region, thermal and photochemical stability, and tunable redox properties. mdpi.comsoton.ac.ukresearchgate.net The ability to harvest light in the NIR spectrum is particularly advantageous as it extends the range of the solar spectrum that can be utilized for power generation. rsc.orgresearchgate.net
For instance, studies on Ni(II) diimine dithiolate complexes have shown that the position of the anchoring group on the diimine ligand affects the structural, electronic, and light-harvesting properties of the dye. researchgate.netdocumentsdelivered.com While some nickel bis(dithiolene) complexes have shown promise, their efficiencies in early studies were relatively low. researchgate.net However, research has indicated that with suitable anchoring substituents and optimized electronic structures, they can be excellent candidates for TiO₂-based solar cells. researchgate.net For example, a nickel dithiolate complex with a nitro anchor group showed better photovoltaic performance than one with a ketonic anchor, suggesting better anchorage and dye loading on the TiO₂ surface, which suppresses charge recombination and improves efficiency. rsc.org
The following table presents the performance of some nickel(II) dithiolate complexes as photosensitizers in DSSCs:
| Complex | Overall Conversion Efficiency (η) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Reference |
|---|---|---|---|---|
| Homoleptic Ni(II)-dithiolate complex | 0.06% | Not Reported | Not Reported | researchgate.net |
| Nickel-dithiolate with carboxylic anchoring group | 0.11% | Not Reported | Not Reported | researchgate.net |
| Ni(dppf)dithiolate with nitro anchor (D-2) | 3.21% | 7.96 | -0.654 | rsc.org |
Applications in Organic Transformations (e.g., Cross-coupling Reactions)
Nickel complexes are versatile catalysts for a variety of organic transformations, including important carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. youtube.com While research in this area often focuses on a broader range of nickel catalysts beyond dithiolates, the fundamental principles of nickel catalysis are relevant. Nickel excels at facilitating selective radical chemistry, which is a key aspect of many modern cross-coupling reactions. nih.gov
Nickel-catalyzed cross-coupling reactions often proceed through a catalytic cycle that can involve Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states. nih.gov In some mechanisms, a low-valent nickel species initiates the reaction by generating a radical from an electrophile. This radical can then be captured by a Ni(II) complex, leading to a high-valent Ni(III) intermediate that undergoes reductive elimination to form the desired product and regenerate the active nickel catalyst. nih.gov
The ligands coordinated to the nickel center, such as phosphines and N-heterocyclic carbenes, play a critical role in modulating the reactivity and selectivity of the catalyst. nih.gov In the context of dithiolate ligands, their strong σ-donating and potential π-accepting properties can influence the electronic environment of the nickel center and thereby its catalytic activity.
Specific examples of nickel thiolates participating in cross-coupling reactions have been reported. For instance, palladium-catalyzed C-S bond formation has been achieved between various aryl iodides and nickel thiolates. researchgate.net Additionally, dinickel(II) complexes have demonstrated excellent activity in the catalytic homo-coupling of terminal alkynes. nih.gov The ability of nickel to catalyze such transformations makes it a valuable tool in synthetic organic chemistry for the construction of complex molecules. youtube.com
Role as Metallodithiolate Ligands in Polynuclear Systems
Nickel(II) dithiolate complexes can themselves act as ligands, referred to as "metallodithiolate" or "metalloligand" ligands, to coordinate with other metal ions, forming polynuclear or heterometallic systems. researchgate.net In these structures, the sulfur atoms of the dithiolate ligand bridge between the nickel center and another metal ion, creating M-S-Ni linkages. researchgate.net
The ability of a nickel(II) dithiolate complex to act as a ligand has been demonstrated with various metal ions, including Ni(II), Cu(I), Zn(II), Ag(I), and Pb(II). researchgate.net For example, the nickel(II) complex of N,N'-bis(mercaptoethyl)-1,5-diazacycloheptane has been shown to serve as a metallodithiolate ligand in aqueous media. researchgate.net The formation of these polynuclear complexes can lead to novel structural motifs and unique chemical and physical properties.
The study of such systems is relevant to understanding the active sites of certain metalloenzymes, such as acetyl coenzyme A synthase, which features a nickel-containing active site. researchgate.net The formation of these polynuclear structures can also be a step in the synthesis of more complex materials with interesting magnetic or catalytic properties. For instance, reactions involving the transfer of dithiolate ligands from tin(IV) complexes to nickel derivatives have resulted in the formation of mono-, di-, and trinuclear nickel complexes with diverse stoichiometries. researchgate.netrsc.org
Q & A
Basic: How is bis(ethane-1,2-dithiolato)nickel(II) synthesized, and what are the critical parameters affecting yield and purity?
Bis(ethane-1,2-dithiolato)nickel(II) is typically synthesized via refluxing benzoin with phosphorus pentasulfide (P₂S₅) in dry dioxane for 8 hours to form the thiophosphoric ester intermediate. Modifications to this method include adjusting stoichiometric ratios (e.g., 20 mmol benzoin to 36 mmol P₂S₅) and ensuring anhydrous conditions to prevent hydrolysis of the dithiolene ligand . Critical parameters include reaction time, solvent purity, and inert atmosphere maintenance to avoid oxidation of the thiolate ligands. Post-synthetic purification via recrystallization or column chromatography is essential for isolating high-purity products.
Basic: What spectroscopic and crystallographic methods are used to determine the structure of nickel-ethane-1,2-dithiolate complexes?
Structural characterization involves:
- X-ray crystallography : Reveals square planar geometry in solid-state complexes (e.g., [Ni(S₂C₂Ph₂)₂]) with Ni–S bond lengths of ~2.2 Å .
- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands in the 400–600 nm range, indicative of dithiolene π→Ni(II) transitions .
- NMR and EPR : Limited utility due to paramagnetic Ni(II) centers, but diamagnetic analogs (e.g., Co(II) complexes) show tetrahedral coordination via ¹H/³¹P NMR .
Advanced: What role do nickel-ethane-1,2-dithiolate complexes play in electrocatalytic hydrogen evolution, and how is their efficiency quantified?
These complexes act as electrocatalysts for proton reduction to H₂. Efficiency is quantified using:
- Turnover Number (TON) : Values up to 158 for [Ni(tdt)₂]⁻ (tdt = toluene-3,4-dithiolate) with trifluoroacetic acid (TFA) as a proton source .
- Faradaic Yield : Up to 88% for [Ni(bdt)₂]⁻ (bdt = benzene-1,2-dithiolate), measured via gas chromatography .
- Cyclic Voltammetry (CV) : Reveals catalytic currents proportional to TFA concentration (e.g., linear dependence of on at glassy carbon electrodes) .
Advanced: How do computational methods like DFT contribute to understanding the reaction mechanisms of these complexes?
Density Functional Theory (DFT) calculations elucidate:
- Protonation Pathways : Protonation at sulfur atoms follows reduction to the dianion ([Ni(S₂R)₂]²⁻), forming a distorted Ni–H intermediate before H₂ release .
- Electronic Structure : Non-innocent ligand behavior reduces Ni(II) to Ni(I) or Ni(0), with redox activity localized on the dithiolene π-system .
- Acid Strength Effects : Stronger acids (e.g., TFA vs. acetic acid) lower overpotentials by stabilizing protonated intermediates .
Basic: What are the observed electronic properties of these complexes in solid-state, and how does temperature affect conductivity?
Solid-state conductivity arises from intermolecular π-π stacking and S···S interactions, not metal-metal bonding. For [Ni(S₂C₂Ph₂)₂], room-temperature conductivity is ~10⁻⁴ S/cm, increasing with temperature due to thermal activation of charge carriers . Conductivity anisotropy is observed in single crystals, correlating with crystallographic packing motifs .
Advanced: How does ligand non-innocence influence the electronic structure and reactivity of nickel dithiolate complexes?
Dithiolene ligands are redox-active ("non-innocent"), enabling delocalization of electron density across Ni–S bonds. For example, [Ni(S₂C₂Ph₂)₂]⁰ is formally Ni⁴+ with dithiolene²⁻ ligands but is better described as Ni²+ with radical-anionic ligands. This ambiguity complicates oxidation state assignments and enhances catalytic versatility in multi-electron processes .
Basic: What analytical techniques are employed to monitor ligand substitution reactions in nickel dithiolate complexes?
Ligand substitution is tracked via:
- Colorimetric Analysis : Addition of ethane-1,2-diamine (en) to [Ni(H₂O)₆]²+ induces sequential color changes (green → pale yellow → violet), indicating ligand displacement and geometry changes .
- FT-IR Spectroscopy : Shifts in ν(S–S) and ν(Ni–S) vibrations confirm ligand exchange .
Advanced: What are the challenges in correlating solution-phase electrochemical data with solid-state conductivity measurements?
Discrepancies arise due to:
- Solvent Effects : Solution-phase ion pairing (e.g., [Ni(S₂R)₂]⁻ with Bu₄N⁺) alters redox potentials compared to solid-state charge transport .
- Dimensionality : Solution studies probe molecular-level processes, while solid-state conductivity depends on bulk crystallographic order and defects .
- Proton Coupling : Electrocatalytic H₂ evolution in solution involves proton transfer steps absent in solid-state conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
